1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Overview
Description
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound that features a unique combination of a chlorinated thiophene ring and a tricyclodecylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to form 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.
Alkylation: The chlorothiophene intermediate is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group at the 1-position.
Urea Formation: The final step involves the reaction of the alkylated chlorothiophene with tricyclo[3.3.1.1~3,7~]decan-1-amine and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the urea moiety.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced urea derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chlorothiophene moiety may play a role in binding to these targets, while the tricyclodecylurea structure could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophen-3-yl)ethanol: Shares the chlorothiophene moiety but differs in the functional groups attached.
1-(5-Chlorothiophen-2-yl)ethanone: Another compound with a chlorothiophene ring but with a ketone functional group.
Uniqueness
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea is unique due to its combination of a chlorinated thiophene ring and a tricyclodecylurea moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c1-10(14-2-3-15(18)22-14)19-16(21)20-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,10-13H,4-9H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSENUDCWYVFSHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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